Cas no 132152-77-3 (2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate)

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is a specialized carbohydrate derivative with significant utility in synthetic organic chemistry and glycobiology research. Its acetylated structure enhances stability and solubility, facilitating its use as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The compound’s lactone and hydroximo functionalities provide reactive sites for selective modifications, making it valuable for constructing biologically relevant molecules. Its well-defined stereochemistry ensures reproducibility in synthetic applications. This derivative is particularly useful in studies involving glycosylation reactions and the development of glycosidase inhibitors, offering researchers a versatile tool for probing carbohydrate-mediated biological processes.
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate structure
132152-77-3 structure
Product Name:2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
CAS No:132152-77-3
MF:C16H22N2O10
MW:402.353285312653
CID:136475
PubChem ID:29970219
Update Time:2025-06-08

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate Chemical and Physical Properties

Names and Identifiers

    • D-Gluconimidic acid,2-(acetylamino)-N-(acetyloxy)-2-deoxy-, d-lactone, 3,4,6-triacetate (9CI)
    • 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
    • 2-ACETAMIDO-2-DEOXY-D-GLUCONHYDROXIMO-1,5-LACTONE 1-N,3,4,6-TETRAACETATE
    • [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
    • 2-(Acetylamino)-N-(acetyloxy)-2-deoxy-D-gluconimidic Acid
    • 2-ACETAMIDO-1,3,4,6-TETRA-O-ACETYL-2-DEOXY-D-GLUCONHYDROXIMO-1,5-LACTONE
    • A-Lactone 3,4,6-Triacetate
    • LogNAc-tetraacetate
    • 2-(AcetylaMino)-N-(acetyloxy)-2-deoxy-D-gluconiMidic Acid δ-Lactone 3,4,6-Triacetate
    • 2-(Acetylamino)-N-(acetyloxy)-2-deoxy-D-gluconimidic Acid d-Lactone 3,4,6-Triacetate
    • 132152-77-3
    • W-201066
    • D-Gluconimidic acid,2-(acetylamino)-N-(acetyloxy)-2-deoxy-,d-lactone,3,4,6-triacetate(9ci)
    • Inchi: 1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1
    • InChI Key: PMNZTSIWBRXCQW-HFOXSZHISA-N
    • SMILES: O1/C(/[C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)=N/OC(C)=O

Computed Properties

  • Exact Mass: 402.12700
  • Monoisotopic Mass: 402.12744490g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 156Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Refractive Index: 1.544
  • Stability/Shelf Life: Temperature Sensitive, Hygroscopic - Store Refridgerated
  • PSA: 155.89000
  • LogP: -0.41610

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate Security Information

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A155250-10mg
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
132152-77-3
10mg
$ 110.00 2023-09-09
TRC
A155250-25mg
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
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25mg
$ 201.00 2023-09-09
TRC
A155250-50mg
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
132152-77-3
50mg
$ 374.00 2023-09-09
TRC
A155250-100mg
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
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100mg
$ 707.00 2023-04-19
TRC
A155250-250mg
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
132152-77-3
250mg
$ 1608.00 2023-04-19

Additional information on 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

Introduction to 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS No. 132152-77-3) and Its Emerging Applications in Chemical Biology

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate, identified by its CAS number 132152-77-3, is a structurally complex carbohydrate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of glycosaminoglycan mimetics, a category of molecules that have been extensively studied for their potential biological activities and therapeutic applications. The unique structural features of this compound, including its acetylated lactone ring and hydroxymethyl group at the C2 position, make it a versatile scaffold for further chemical modifications and functionalization.

The synthesis and characterization of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate have been the focus of several recent studies aimed at understanding its interactions with biological targets. One of the most compelling aspects of this compound is its ability to mimic natural glycosaminoglycans (GAGs), such as heparin and chondroitin sulfate. GAGs are linear polysaccharides that play crucial roles in various physiological processes, including cell signaling, extracellular matrix formation, and pathogen recognition. By structurally mimicking these molecules, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has the potential to modulate these processes and could be developed into novel therapeutic agents.

Recent advancements in glycomimetics have highlighted the importance of precise molecular design in achieving desired biological outcomes. The acetylation pattern at the C3, C4, and C6 positions in 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate contributes to its stability and reactivity, making it an ideal candidate for further derivatization. Researchers have explored various strategies to enhance its bioactivity by introducing additional functional groups or by conjugating it with other biomolecules. These modifications aim to improve binding affinity to specific protein targets while maintaining structural integrity.

In the realm of drug discovery, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has been investigated for its potential as an inhibitor of enzymes involved in glycosylation pathways. Aberrant glycosylation is implicated in numerous diseases, including cancer and inflammation. By inhibiting key enzymes such as beta-glucosidases or hexosaminidases, this compound could disrupt pathological glycosylation processes and restore normal cellular functions. Preliminary studies have shown promising results in cell-based assays where 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate effectively reduced abnormal glycan expression.

The role of carbohydrate-based therapeutics has been further underscored by recent clinical trials targeting infectious diseases. Pathogens often rely on host glycosylation patterns for entry and survival. Compounds like 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate can interfere with these interactions by acting as decoy molecules or by blocking essential enzymatic steps. This approach has shown particular promise against viruses that utilize glycans for receptor binding. For instance, researchers have demonstrated that derivatives of this compound can inhibit viral attachment to host cells, offering a novel strategy for antiviral therapy.

Beyond its therapeutic potential, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate also serves as a valuable tool in biochemical research. Its ability to interact with a wide range of biological molecules makes it useful for studying glycan-protein interactions at the molecular level。 Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the structure-function relationships involving this compound。 These studies not only enhance our understanding of fundamental biological processes but also provide critical insights for drug design。

The development of synthetic methodologies for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate has been another area of active investigation。 Efficient synthetic routes are essential for producing sufficient quantities of the compound for both research and clinical purposes。 Recent advances in carbohydrate chemistry have enabled the use of novel protecting group strategies and catalytic methods, which have significantly improved yield and purity。 These advancements are crucial for scaling up production while maintaining the integrity of the molecular structure。

The future prospects for 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications。 Combination therapies involving this compound with other drugs could potentially enhance treatment efficacy while minimizing side effects。 Additionally, nanotechnology-based delivery systems are being investigated to improve bioavailability and targeted delivery to specific tissues or organs。

In conclusion, 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS No. 132152-77-3) is a multifaceted compound with significant potential in chemical biology and pharmaceutical development。 Its structural mimicry of natural glycosaminoglycans、ability to modulate enzymatic pathways、and utility as a research tool make it a valuable asset in modern drug discovery。 As our understanding of glycomics continues to evolve، compounds like this are poised to play an increasingly important role in addressing complex diseases and improving human health。

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